molecular formula C30H29N3O4 B1672451 GW1929 CAS No. 196808-24-9

GW1929

Numéro de catalogue: B1672451
Numéro CAS: 196808-24-9
Poids moléculaire: 495.6 g/mol
Clé InChI: QTQMRBZOBKYXCG-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GW1929 est un agoniste puissant et actif par voie orale du récepteur gamma activé par les proliférateurs de peroxysomes. Il est connu pour son efficacité antidiabétique et son potentiel neuroprotecteur. Ce composé a été largement étudié pour sa capacité à activer le récepteur gamma activé par les proliférateurs de peroxysomes, qui joue un rôle crucial dans la régulation du métabolisme du glucose et des lipides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

GW1929 est synthétisé par un processus en plusieurs étapes impliquant la réaction d'intermédiaires chimiques spécifiques. La synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions

GW1929 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, déméthylés et substitués de this compound. Ces dérivés sont souvent étudiés pour leurs activités biologiques potentielles .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant et en activant le récepteur gamma activé par les proliférateurs de peroxysomes. Cette activation conduit à la modulation de l'expression génique impliquée dans le métabolisme du glucose et des lipides. Les cibles moléculaires comprennent les gènes responsables de la sensibilité à l'insuline, de l'adipogenèse et de l'inflammation. Les voies impliquées comprennent la voie de signalisation du récepteur gamma activé par les proliférateurs de peroxysomes, qui joue un rôle clé dans la régulation de l'homéostasie métabolique .

Applications De Recherche Scientifique

GW1929 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the activation of peroxisome proliferator-activated receptor gamma and its effects on metabolic pathways.

    Biology: Investigated for its role in modulating gene expression and cellular differentiation.

    Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders .

Mécanisme D'action

GW1929 exerts its effects by binding to and activating peroxisome proliferator-activated receptor gamma. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include genes responsible for insulin sensitivity, adipogenesis, and inflammation. The pathways involved include the peroxisome proliferator-activated receptor gamma signaling pathway, which plays a key role in regulating metabolic homeostasis .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de GW1929

This compound est unique en raison de sa structure non thiazolidinedione, qui le différencie des autres agonistes du récepteur gamma activé par les proliférateurs de peroxysomes comme la rosiglitazone et la pioglitazone. Cette différence structurelle contribue à son profil pharmacologique distinct et à ses avantages thérapeutiques potentiels .

Activité Biologique

GW1929 is a non-thiazolidinedione (non-TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cellular differentiation. This article explores the biological activity of this compound, focusing on its effects on metabolic parameters, neuroprotection, and macrophage polarization.

This compound activates PPARγ, leading to various downstream effects, including:

  • Regulation of Gene Expression : this compound influences the expression of genes involved in lipogenesis and fatty acid metabolism in adipose tissues and liver .
  • Anti-inflammatory Effects : By modulating macrophage polarization, this compound promotes an anti-inflammatory M2 phenotype, reducing hepatic inflammation and fibrosis .

Glucose and Lipid Metabolism

In studies involving Zucker diabetic fatty rats, this compound treatment resulted in:

  • Decreased Free Fatty Acids (FFA) : Initial reductions in circulating FFA levels were observed, followed by decreases in glucose and triglyceride levels .
  • Gene Regulation : Comprehensive mRNA profiling revealed that this compound directly or indirectly regulated numerous genes associated with lipid metabolism .

Table 1: Effects of this compound on Metabolic Parameters

ParameterEffectStudy Reference
Circulating FFADecreased
Blood GlucoseDecreased
TriglyceridesDecreased
Gene ExpressionUpregulation of lipogenic genes

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of ischemic injury:

  • Cerebral Ischemia : In gerbils subjected to global cerebral ischemia, this compound treatment significantly improved neurobehavioral deficits and reduced hippocampal damage. This was associated with decreased levels of inflammatory markers such as TNFα and IL-6 .
  • Apoptosis Reduction : this compound treatment led to a significant reduction in apoptotic DNA fragmentation in the hippocampus .

Table 2: Neuroprotective Outcomes of this compound

OutcomeResultStudy Reference
Neurobehavioral DeficitsAmeliorated
Hippocampal DamageReduced
Inflammatory MarkersDecreased

Macrophage Polarization

Recent studies have explored the selective targeting of PPARγ activation in macrophages using this compound:

  • Dendrimer-GW1929 Conjugates : A novel delivery system utilizing dendrimer nanoparticles linked to this compound showed enhanced accumulation in hepatic macrophages, promoting an anti-inflammatory response while minimizing systemic side effects .
  • IL-10 Expression : Treatment with DGNS-GW (dendrimer-GW1929) resulted in a fourfold increase in IL-10 expression compared to controls, indicating a strong anti-inflammatory effect .

Table 3: Macrophage Polarization Effects

TreatmentIL-10 Expression IncreaseStudy Reference
DGNS-GW400%

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GW1929, and how is it validated experimentally?

this compound is a synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonist with high specificity (pKi = 8.84 for human PPARγ). Its mechanism involves binding to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that activate downstream gene expression. Validation methods include:

  • SPA (Scintillation Proximity Assay) : Measures competitive binding to recombinant hPPARγ LBD .
  • Cell-based luciferase reporter assays : Quantify transcriptional activation of PPARγ-responsive genes .
  • Western blotting : Confirms downstream effects, such as reduced caspase-3 activity in neuroprotection studies .

Q. What are the recommended in vitro and in vivo models for studying this compound's effects?

  • In vitro :
    • Primary neuronal cultures for neuroprotection studies (e.g., TBBPA-induced apoptosis models) .
    • Hepatoma cell lines (e.g., HepG2) to assess lipid metabolism and C3 gene expression .
  • In vivo :
    • Zucker Diabetic Fatty (ZDF) rats: Evaluates anti-diabetic effects (e.g., non-fasting glucose reduction at 0.5–5 mg/kg doses) .
    • Focal cerebral ischemia-reperfusion injury models: Tests neuroprotection via MMP-9 and TNFα suppression .

Q. How should this compound be prepared and stored to ensure experimental reproducibility?

  • Solubility : ≥2.5 mg/mL in DMSO (5.04 mM) .
  • Storage :
    • Powder: Stable for 3 years at -20°C.
    • Working solutions: Store at -80°C for ≤1 year to prevent degradation .
  • Dosage : For ZDF rats, administer 0.5–5 mg/kg intraperitoneally for 14 days; higher doses (e.g., 5 mg/kg) may induce β-cell apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s regulation of Mark4 protein and mRNA expression?

In porcine placental trophoblasts, this compound reduces Mark4 protein levels (Figure B/D) but increases Mark4 mRNA (Figure C) . To address this contradiction:

  • Perform time-course experiments to assess translational vs. post-translational regulation.
  • Use cycloheximide chase assays to measure protein degradation rates.
  • Validate with siRNA knockdown to confirm PPARγ-dependent pathways.

Q. What experimental strategies differentiate this compound’s PPARγ agonism from off-target effects?

  • Competitive binding assays : Co-treat with PPARγ antagonists (e.g., GW9662) to block this compound’s effects .
  • NMR spectroscopy : Resolve this compound-PPARγ binding dynamics (e.g., TROSY-HSQC spectra show slow/fast exchange kinetics) .
  • Transcriptomic profiling : Compare gene expression patterns with other PPARγ agonists (e.g., rosiglitazone) .

Q. Why does this compound exhibit neuroprotective effects in cerebral ischemia but not in NMDA-induced cytotoxicity?

this compound reduces ischemia-reperfusion injury by suppressing MMP-9, COX-2, and IL-6 , but lacks efficacy in NMDA models due to:

  • Differential PPARγ isoform expression in injury microenvironments.
  • Tissue-specific pharmacokinetics (e.g., blood-brain barrier penetration variability) .
  • Solution : Use targeted delivery systems (e.g., dendrimer–graphene nanostars) to enhance brain bioavailability .

Q. Methodological Best Practices

Q. How should researchers design dose-response studies for this compound to avoid confounding results?

  • In vitro : Use a range of 1–10 μM, as higher doses (>10 μM) may induce cytotoxicity in neuronal cultures .
  • In vivo : For ZDF rats, limit doses to ≤5 mg/kg to prevent β-cell apoptosis .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., neuroinflammatory markers) .

Q. What techniques validate this compound’s interaction with PPARγ in structural studies?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD = 6.2 nM for human PPARγ) .
  • X-ray crystallography : Resolves this compound’s binding pose in the orthosteric pocket (Helix 3 and Ω-loop interactions) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .

Q. Data Interpretation and Reporting

Q. How should contradictory findings between in vitro and in vivo studies be addressed?

Example: this compound reduces fasting glucose in ZDF rats but shows limited efficacy in in vitro β-cell models.

  • Approach :
    • Compare tissue-specific PPARγ coactivator expression (e.g., PGC-1α in liver vs. pancreas).
    • Assess metabolite interference (e.g., serum albumin binding in vivo) .
    • Use conditional PPARγ knockout models to isolate target tissues .

Q. What reporting standards are critical for this compound-related studies?

  • Transparency : Disclose all data, including negative results (e.g., lack of effect on NMDA cytotoxicity) .
  • Reproducibility : Provide full protocols for this compound preparation, dosing, and storage .
  • Ethical compliance : Declare conflicts of interest (e.g., GlaxoSmithKline’s research-use-only restrictions) .

Q. Tables for Key Experimental Parameters

Table 1: this compound Dosage Guidelines

ModelDose RangeKey OutcomesReference
ZDF Rats0.5–5 mg/kg↓ Non-fasting glucose, ↑ insulin
Cerebral Ischemia10 mg/kg↓ TUNEL+ cells, ↓ TNFα
Primary Neurons1–10 μM↓ Caspase-3, ↓ LDH release

Table 2: Key Binding Assays for PPARγ Activation

Assay TypeParameter MeasuredThis compound ValueReference
SPAIC50 (Human PPARγ)6.2 nM
SPRKD6.2 nM
ITCΔG (Binding Affinity)-10.2 kcal/mol

Propriétés

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQMRBZOBKYXCG-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043803
Record name GW1929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196808-24-9
Record name GW 1929
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 1929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW1929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-1929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
GW1929
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
GW1929
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
GW1929
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
GW1929
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
GW1929
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
GW1929

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.